Ethyl 4-((4-methoxybenzyl)oxy)benzoate
Overview
Description
Ethyl 4-((4-methoxybenzyl)oxy)benzoate is an organic compound with the molecular formula C17H18O4 and a molecular weight of 286.33 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a methoxybenzyl ether group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Mechanism of Action
Mode of Action
It’s known that such compounds can undergo various chemical reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the compound, potentially altering its interaction with its targets.
Action Environment
The action, efficacy, and stability of Ethyl 4-(4-methoxybenzyloxy)benzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been reported in the literature .
Cellular Effects
There is no available information on how it influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(4-methoxybenzyloxy)benzoate is not well defined. There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the temporal effects of Ethyl 4-(4-methoxybenzyloxy)benzoate in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
There is no available information on any effects it may have on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-methoxybenzyl)oxy)benzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions for several hours . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-methoxybenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
Oxidation: Formation of 4-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: Formation of 4-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-((4-methoxybenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-((4-methoxybenzyl)oxy)benzoate can be compared with similar compounds such as:
Ethyl 4-((4-methylbenzyl)oxy)benzoate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 4-((4-chlorobenzyl)oxy)benzoate: Contains a chlorine atom instead of a methoxy group.
Ethyl 4-((4-nitrobenzyl)oxy)benzoate: Contains a nitro group instead of a methoxy group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methoxy]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-3-20-17(18)14-6-10-16(11-7-14)21-12-13-4-8-15(19-2)9-5-13/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVABOAPDWUJDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.